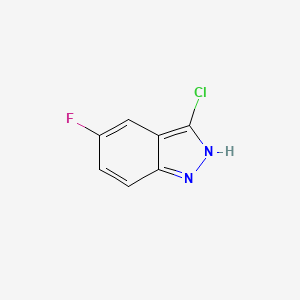

3-Chloro-5-fluoro-1H-indazole

説明

Structure

3D Structure

特性

IUPAC Name |

3-chloro-5-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTONHPGUDYART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646293 | |

| Record name | 3-Chloro-5-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-10-8 | |

| Record name | 3-Chloro-5-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 5 Fluoro 1h Indazole and Its Derivatives

Strategies for Constructing the Indazole Core

The construction of the indazole ring system can be achieved through several strategic approaches. These methodologies often involve the formation of a key nitrogen-nitrogen bond and the subsequent cyclization to form the fused pyrazole (B372694) ring. The choice of synthetic route can be influenced by the desired substitution pattern on both the benzene (B151609) and pyrazole rings of the indazole scaffold.

Cyclization reactions are a cornerstone for the synthesis of the indazole nucleus. These methods typically involve the intramolecular formation of the N-N bond or a C-N bond to close the pyrazole ring.

One common approach involves the diazotization of appropriately substituted anilines, such as 2-methylanilines or their N-acetyl derivatives (the Jacobsen modification), followed by cyclization. researchgate.net For instance, a route to 4-chloro-1H-indazole involves the reaction of 2-methyl-3-chloroaniline with acetic anhydride, followed by treatment with isoamyl nitrite (B80452) to induce cyclization. chemicalbook.com Another prominent cyclization strategy is the intramolecular Ullmann reaction. A scalable, three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole utilizes a copper-catalyzed intramolecular Ullmann cyclization of a hydrazone intermediate. thieme-connect.comresearchgate.net This approach circumvents hazardous reagents like those used in nitrosation steps. thieme-connect.com

Furthermore, electrochemical methods have been developed for indazole synthesis. An electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes provides a route to 2H-indazole derivatives without the need for external chemical oxidants or catalysts. organic-chemistry.org The photolysis of compounds like 2-nitrobenzyl alcohol can also lead to complex indazole-containing structures through cyclization. sci-hub.se

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Methyl-3-chloroaniline | 1. Acetic anhydride, potassium acetate (B1210297), chloroform; 2. Isoamyl nitrite, 60°C | 4-Chloro-1H-indazole | 100% | chemicalbook.com |

| Hydrazone of 2-bromo-5-fluoro-1-formylbenzene | Copper catalyst, base | 5-Bromo-4-fluoro-1-methyl-1H-indazole | Optimized | thieme-connect.comresearchgate.net |

| ortho-Alkyl-substituted azobenzenes | Electrochemical oxidation | 2H-Indazole derivatives | Good | organic-chemistry.org |

Condensation reactions provide a direct and practical pathway to the indazole skeleton, often by reacting a substituted benzene derivative with a hydrazine (B178648) source. A widely used method is the condensation of o-halobenzaldehydes or ketones with hydrazine. chemicalbook.comthieme-connect.de

A notable example is the synthesis of indazoles from o-fluorobenzaldehydes and their O-methyloximes with hydrazine. researchgate.net This method effectively avoids the competitive Wolff-Kishner reduction that can occur when starting directly from the aldehydes. researchgate.net The reaction of 2-fluorobenzaldehydes with tert-butyl carbazate (B1233558) under high-temperature continuous-flow conditions has also been developed as a safer alternative to using the highly toxic hydrazine hydrate (B1144303) in batch reactors. clockss.org The reaction between 2-haloacetophenones and methylhydrazine, catalyzed by copper oxide, followed by intramolecular dehydration-cyclization, also yields 1H-indazoles. chemicalbook.com

The direct, metal-catalyzed formation of the N-N bond is a powerful and modern strategy for synthesizing the indazole core. nih.gov This approach offers an alternative to methods that rely on starting materials already containing a nitrogen-nitrogen bond, such as hydrazines. nih.gov

Various transition metals have been employed to catalyze this key bond formation. For example, iron(II) bromide catalyzes the transformation of aryl azides bearing ortho-ketone or methyl oxime substituents into indazoles. nih.gov This reaction proceeds under benign conditions and tolerates a range of functional groups. nih.gov Rhodium(III) catalysts have also been utilized for the synthesis of indazole derivatives through an intermolecular C–H amination and N–N bond formation sequence, starting from ketoxime ethers. nih.gov

Copper-catalyzed systems are also prominent. An efficient method for building 1H-indazoles involves a Cu(OAc)₂-mediated N-N bond formation, using oxygen as the sole oxidant. nih.gov This process starts from o-aminobenzonitriles, which are converted to ketimine intermediates that subsequently cyclize. nih.gov Heterogeneous copper catalysts have also been explored for the synthesis of 2H-indazoles from 2-halobenzaldehydes, amines, and sodium azide, highlighting a sustainable approach to N-N bond formation. bohrium.com

Direct aryl C-H amination has emerged as an atom-economical and efficient strategy for the synthesis of N-heterocycles, including indazoles. researchgate.netdovepress.com These methods involve the intramolecular cyclization of a substrate via the formation of a C-N bond at an unactivated C-H position, often facilitated by a transition metal catalyst. This approach avoids the need for pre-functionalized starting materials, such as ortho-haloarenes, making it a more streamlined process. researchgate.netethz.ch

Copper-catalyzed intramolecular C-H amination is a particularly effective method for constructing the indazole ring. researchgate.netdovepress.com These reactions often proceed via an oxidative pathway, using an external oxidant or molecular oxygen. dovepress.comdntb.gov.ua

A facile and efficient synthesis of 1H-indazoles has been developed through a copper-promoted oxidative intramolecular C-H amination of hydrazones. researchgate.netdntb.gov.ua This reaction is characterized by its mild conditions and operational simplicity. researchgate.net The strategy can employ a cleavable directing group on the hydrazone, which facilitates the C-H activation step before being removed. researchgate.netdntb.gov.ua For example, N-tosylhydrazones can be cyclized via a copper-catalyzed aerobic oxidative C-H amination to afford indazoles, with the reaction showing good functional group tolerance. dovepress.com Another approach involves a one-pot cascade process combining a copper-catalyzed C-N coupling with an intramolecular C-H amination to synthesize complex fused systems like imidazo[1,2-b]indazoles. rsc.org

Cooperative catalytic systems, particularly those combining palladium and copper, have enabled powerful tandem reactions for indazole synthesis. These processes typically involve a palladium-catalyzed cross-coupling to assemble a key intermediate, which then undergoes a copper-catalyzed cyclization to form the indazole ring. researchgate.netacs.org

An efficient synthesis of (E)-3-alkenyl 2H-indazoles has been developed via a Pd/Cu co-catalyzed cross-coupling/cyclization of 2-iodoazoarenes with terminal allylenes. acs.org The reaction proceeds through an intermolecular Sonogashira coupling, followed by a copper-catalyzed cyclization. acs.org Similarly, a Pd/Cu cooperative catalysis approach has been used to synthesize (3-isoindazolyl)allenes from 2-alkynylazobenzenes and terminal alkynes. researchgate.netnih.gov The functionalization of the indazole core itself can also be achieved using these catalytic systems. For example, the C-H arylation of 2H-indazoles with iodoarenes can be catalyzed by a CuI/phenanthroline system, while a palladium-based system is effective for both 1H- and 2H-indazoles. researchgate.net

Direct Aryl C-H Amination Approaches

Cobalt-Promoted Para C-H Amination

The synthesis of the indazole core can be achieved through advanced C-H functionalization techniques, with cobalt catalysis emerging as a cost-effective and efficient alternative to more expensive noble metals like rhodium and palladium. nih.govacs.org One such method involves the cobalt(III)-catalyzed C-H bond functionalization and cyclization cascade of azobenzenes with aldehydes to form N-aryl-2H-indazoles. nih.govacs.org This transformation is significant as it represents one of the first applications of cobalt catalysis for C–H bond additions to carbonyl compounds. nih.gov

The process typically employs an air-stable cationic Co(III) catalyst, which facilitates a convergent, one-step synthesis from simple starting materials. nih.govacs.org In a reported transformation, the reaction of azobenzene (B91143) and an aldehyde in the presence of a cobalt catalyst and a mild acid additive leads to the formation of the desired N-aryl-2H-indazole. nih.gov The azo group acts as a directing group, guiding the C-H activation at the ortho-position of the phenyl ring. nih.gov This is followed by addition to the aldehyde, cyclization, and aromatization to yield the final indazole product. nih.govacs.org

In a related approach, a synergistic cobalt and copper catalytic system has been used for the synthesis of 1H-indazoles, where anthranil (B1196931) serves as both an aminating agent and an organic oxidant. mdpi.com Researchers have also reported a method for synthesizing substituted 1H-indazoles through the coupling of 3-acetyl substituted nitroarenes and arylhydrazines, promoted by a cobalt(II) acetylacetonate (B107027) catalyst. researchgate.net This reaction proceeds via a proposed nucleophilic substitution of a hydrogen atom para to the nitro group. researchgate.net These cobalt-promoted methodologies offer a direct pathway to substituted indazoles, often avoiding the need for pre-functionalized starting materials. researchgate.net

Table 1: Cobalt-Catalyzed Synthesis of Indazole Derivatives This table is interactive and based on data from cited research.

| Catalyst System | Starting Materials | Product Type | Key Features | Reference |

| Cationic Cp*Co(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | First example of Co-catalyzed C-H addition to aldehydes. nih.govacs.org | nih.gov, acs.org |

| Co(acac)₂ / TEMPO | 3-acetyl nitroarenes, Arylhydrazines | Substituted 1H-indazoles | Nucleophilic substitution of hydrogen; avoids pre-functionalization. researchgate.net | researchgate.net |

| Co(III)/Cu(II) | Imidates, Anthranils | 1H-indazoles | Anthranil acts as aminating agent and oxidant. mdpi.com | mdpi.com |

1,3-Dipolar Cycloaddition Reactions

A versatile and rapid method for constructing the indazole ring system is through [3+2] or 1,3-dipolar cycloaddition reactions. acs.org This strategy typically involves the reaction of a 1,3-dipole with a dipolarophile. A prominent example is the reaction between in situ generated nitrile imines and benzyne. nih.govacs.org This reaction is notably fast, often completing within minutes, and provides N(1)-C(3) disubstituted indazoles in moderate to excellent yields. nih.govacs.org The process is modular, allowing for diversity in the final product, which is highly valuable in drug discovery. acs.org

Another variation of this approach uses sydnones as the 1,3-dipole, which react with arynes to produce 2H-indazoles efficiently. nih.gov This method is characterized by its clean, spot-to-spot transformation on TLC analysis and high yields. nih.gov The reaction conditions are generally mild, often employing a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) to generate the aryne from an o-(trimethylsilyl)aryl triflate precursor. nih.govorganic-chemistry.org

The 1,3-dipolar cycloaddition is not limited to nitrile imines and sydnones. Diazo compounds are also effective 1,3-dipoles. organic-chemistry.org Readily available N-tosylhydrazones can serve as precursors to generate diazo compounds in situ, which then react with arynes to yield 3-substituted indazoles. organic-chemistry.org This method expands the accessibility and structural variety of indazole derivatives. organic-chemistry.org Furthermore, multicomponent reactions utilizing 1,3-dipolar cycloadditions have been developed to create complex spiro-fused pyrrolidine-indazole systems. beilstein-journals.org

Table 2: Examples of 1,3-Dipolar Cycloaddition for Indazole Synthesis This table is interactive and based on data from cited research.

| 1,3-Dipole Source | Dipolarophile | Key Conditions | Product | Reference |

| Nitrile Imine (in situ) | Benzyne | CsF/18-crown-6 | 1-Substituted-1H-indazoles | acs.org, acs.org |

| Sydnone | Benzyne | TBAF, THF | 2-Substituted-2H-indazoles | nih.gov |

| N-Tosylhydrazone (in situ diazo) | Benzyne | CsF or TBAF | 3-Substituted-1H-indazoles | organic-chemistry.org |

| Azomethine Ylide (in situ) | N-alkylvinylindazole | Thermal, Methanol | Spiropyrrolidine-indazoles | beilstein-journals.org |

Oxidative Benzannulation

Oxidative benzannulation provides a powerful route to the indazole core by constructing the benzene portion of the bicyclic system onto a pre-existing pyrazole ring. A notable example is the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes. acs.orgnih.govnih.gov This convergent strategy utilizes the C-H bonds of the pyrazole ring, reacting them with an alkyne to form the new fused benzene ring. acs.orgnih.gov

The reaction is typically catalyzed by a palladium(II) salt, such as Pd(OAc)₂, in conjunction with a stoichiometric oxidant like copper(II) acetate (Cu(OAc)₂). acs.org This system enables the construction of indazoles with various substituents on the newly formed benzene ring, allowing for the modulation of the molecule's properties. acs.orgnih.gov An alternative catalytic system using Pd(OAc)₂ with P(tBu)₃H·BF₄ has also been developed. acs.org This method can be more efficient for certain substrates and allows for the synthesis of derivatives not accessible with the copper oxidant system. acs.org

To improve regioselectivity, 4-bromopyrazoles can be used as starting materials, which facilitates oxidative addition at the C4 position of the pyrazole ring. acs.org This approach has proven effective in yielding the desired indazole products. acs.org The oxidative benzannulation strategy is not limited to pyrazoles; it has also been successfully applied to imidazoles to synthesize benzimidazoles, demonstrating its versatility in creating benzo-fused heterocyclic systems. acs.orgnih.gov

Specific Synthesis of Halogenated Indazoles

Introduction of Fluorine and Chlorine Atoms

The introduction of halogen atoms, particularly fluorine and chlorine, onto the indazole scaffold is of significant interest as it can profoundly alter the molecule's biological properties. rsc.org Halogenation can be achieved either by building the indazole ring from already halogenated precursors or by direct halogenation of the indazole core.

A metal-free approach for the direct and regioselective halogenation of 2H-indazoles has been developed using N-halosuccinimides (NXS) as the halogen source. rsc.orgnih.gov For chlorination, N-chlorosuccinimide (NCS) is employed, while N-bromosuccinimide (NBS) is used for bromination. rsc.orgnih.gov By carefully tuning the reaction conditions, such as solvent and temperature, it is possible to achieve mono- or even poly-halogenation with high selectivity. rsc.orgnih.gov For instance, mono-chlorination of 2-phenyl-2H-indazole can be achieved at the C3 position with NCS in ethanol (B145695) at 50 °C. nih.gov This method is praised for being environmentally friendly, using mild conditions, and having short reaction times. rsc.org

Alternatively, fluorine atoms are typically introduced by using fluorinated starting materials in a cyclization reaction. clockss.orgnih.gov A common strategy involves the condensation of o-fluorobenzaldehydes with hydrazine or its derivatives. clockss.org For example, 4-bromo-2,6-difluorobenzaldehyde (B1272164) can be reacted with tert-butyl carbazate to initiate the synthesis of a bromo-fluoro-indazole. clockss.org This highlights a key strategy where the positions of the fluorine atoms in the final product are predetermined by the choice of the initial aromatic precursor.

Regioselective Synthesis of 3-Chloro-5-fluoro-1H-indazole

The regioselective synthesis of a specifically substituted heterocycle like this compound requires precise control over the reaction sequence. While a direct, one-step synthesis is not commonly reported, a plausible and logical pathway can be constructed based on established methodologies for synthesizing related halogenated indazoles.

A general and effective route to 1H-indazoles involves the diazotization of o-alkyl-substituted anilines followed by cyclization. primescholars.com To achieve the desired 5-fluoro substitution, the synthesis would logically begin with an aniline (B41778) precursor already containing fluorine at the correct position, such as 4-fluoro-2-methylaniline (B1329321).

The synthesis could proceed via the following hypothetical steps:

Diazotization and Cyclization: The 4-fluoro-2-methylaniline would undergo diazotization, followed by an intramolecular cyclization to form 5-fluoro-1H-indazole. This is a classical approach to the indazole core. primescholars.com

Regioselective Chlorination: The resulting 5-fluoro-1H-indazole would then be subjected to regioselective chlorination. The indazole ring is most susceptible to electrophilic attack at the C3 position. Therefore, treatment with a chlorinating agent like N-chlorosuccinimide (NCS) would be expected to yield the desired this compound. nih.gov

The regioselectivity of such reactions is governed by both steric and electronic factors. beilstein-journals.org For N-alkylation, which can compete with C-halogenation under certain conditions, the presence of substituents on the indazole ring can direct the reaction to either the N-1 or N-2 position. beilstein-journals.orgresearchgate.net However, for direct C-H halogenation on the heterocycle, the electronic properties of the ring favor substitution at C3. nih.gov

Synthesis of Bromo-fluoro-indazole Intermediates

Bromo-fluoro-indazole intermediates are crucial building blocks for the synthesis of more complex pharmaceutical agents. Several methods have been reported for their preparation.

One practical route for synthesizing 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline. google.com The synthesis involves a three-step sequence:

Bromination: The starting aniline is first brominated to yield 4-bromo-3-fluoro-2-methylaniline. google.com

Ring Closure: This intermediate then undergoes a ring-closure reaction to form an acetyl-protected indazole, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone. google.com

Another approach utilizes an electronically promoted metalation/formylation sequence starting from 1,4-dibromo-2-fluorobenzene. nih.gov This is followed by condensation with methylhydrazine and an intramolecular Ullmann cyclization to generate 5-bromo-4-fluoro-1-methyl-1H-indazole. nih.gov

The synthesis of 6-bromo-4-fluoro-1H-indazole has been achieved through a continuous-flow process, which offers enhanced safety and control. clockss.org This method involves the reaction of 4-bromo-2,6-difluorobenzaldehyde with tert-butyl carbazate, which proceeds through a hydrazone intermediate that subsequently cyclizes to form the indazole ring. clockss.org

Table 3: Synthesis of Bromo-Fluoro-Indazole Intermediates This table is interactive and based on data from cited research.

| Target Compound | Starting Material | Key Steps | Reference |

| 5-Bromo-4-fluoro-1H-indazole | 3-Fluoro-2-methylaniline | Bromination, Ring Closure, Deprotection | google.com |

| 5-Bromo-4-fluoro-1-methyl-1H-indazole | 1,4-Dibromo-2-fluorobenzene | Metalation/Formylation, Condensation, Ullmann Cyclization | nih.gov |

| 6-Bromo-4-fluoro-1H-indazole | 4-Bromo-2,6-difluorobenzaldehyde | Hydrazone formation, Cyclization (Flow Synthesis) | clockss.org |

Functional Group Transformations on the Indazole Scaffold

The reactivity of the this compound core allows for a variety of chemical modifications. The presence of the chlorine atom at the 3-position, the fluorine atom on the benzene ring, and the reactive nitrogen atoms of the pyrazole ring provide multiple sites for functionalization.

Nucleophilic Substitution Reactions

The chlorine atom at the C3 position of the indazole ring is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups.

One of the most significant transformations is the displacement of the C3-chloro group with amines to form 3-aminoindazole derivatives. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction frequently employed for this purpose. This method allows for the formation of C-N bonds under relatively mild conditions. researchgate.netorganic-chemistry.org The reaction typically involves a palladium catalyst, a suitable ligand (e.g., BINAP), and a base to facilitate the coupling of the chloroindazole with a primary or secondary amine. organic-chemistry.orgnih.gov This approach is versatile, accommodating a variety of aniline derivatives to produce N-aryl-3-aminoindazoles. researchgate.net

The following table summarizes representative conditions for Buchwald-Hartwig amination:

| Catalyst System | Ligand | Base | Solvent | Temperature | Application |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-110 °C | Synthesis of N-arylamine-5-imidazothiadiazoles |

| Pd₂(dba)₃ | Xantphos | DIPEA | Dioxane | 100 °C | Synthesis of thioethers |

| Pd(OAc)₂/BINAP | Not Specified | Not Specified | Not Specified | Not Specified | Amination of 4-chromenone-7-triflate nih.gov |

Electrophilic Substitution Reactions on the Aromatic Ring

The benzene portion of the indazole ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. ambeed.comsmolecule.comambeed.com The position of substitution is directed by the existing substituents on the ring. The fluorine atom at the 5-position is an ortho-, para-director, while the pyrazole ring's influence can be more complex.

For instance, nitration of indazole derivatives can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid. Halogenation, such as bromination, can be carried out using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. chim.it The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions and any protecting groups present on the indazole nitrogen. chim.it

Reduction and Oxidation Reactions

The functional groups on the this compound scaffold can be modified through reduction and oxidation. For example, if a nitro group is present on the aromatic ring, it can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. evitachem.com This transformation is valuable for introducing an amino functionality that can be further derivatized.

Oxidation reactions can also be performed on the indazole ring or its substituents. nih.gov The specific products will depend on the oxidizing agent and the reaction conditions employed. For instance, oxidation at the 3-position of an indole (B1671886) ring, a related heterocyclic system, can lead to cleavage of the five-membered ring. nih.gov

Metalation of the Indazole Ring

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In the context of indazoles, metalation, typically lithiation using strong bases like n-butyllithium, can occur at specific positions. nih.govresearchgate.net The directing group plays a crucial role in determining the site of metalation. For N-protected indazoles, lithiation often occurs at the C7 position. However, direct metalation at the C3 position can be challenging and may lead to ring-opening. nih.govrsc.org To circumvent this, protocols involving zincation or magnesiation, sometimes with the use of protecting groups, have been developed. nih.govrsc.org

Acylation and Alkylation Reactions

The nitrogen atoms of the indazole ring are nucleophilic and can readily undergo acylation and alkylation. ambeed.comnih.gov N-alkylation of indazoles often results in a mixture of N1 and N2 regioisomers. nih.govresearchgate.net The ratio of these isomers is influenced by the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. nih.gov For instance, using sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for selective N-1 alkylation of certain C-3 substituted indazoles. nih.gov

N-acylation is another important transformation, which can also proceed at either the N1 or N2 position. nih.gov Regioselective N-acylation can sometimes be achieved, with the N-1 substituted product often being the thermodynamically more stable isomer. nih.gov

A study on the N-alkylation of various substituted indazoles highlighted the following trends: nih.gov

N-1 Selectivity: High N-1 regioselectivity (>99%) was observed for 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide indazoles when using sodium hydride in THF. nih.gov

N-2 Selectivity: C-7 substituted indazoles with electron-withdrawing groups like NO₂ or CO₂Me showed excellent N-2 regioselectivity (≥ 96%). nih.gov

Formation of Carboxamide and Carboxylic Acid Derivatives

The chloro group at the 3-position of this compound can serve as a handle for the introduction of carboxylic acid and carboxamide functionalities. While direct conversion might be challenging, multi-step synthetic sequences are commonly employed.

For instance, the synthesis of 5-fluoro-1H-indazole-3-carboxylic acid has been reported. chembk.comchemsynthesis.comanaxlab.comnih.gov A plausible route could involve the protection of the indazole nitrogen, followed by metalation at the 3-position and subsequent carboxylation with carbon dioxide.

Similarly, 5-fluoro-1H-indazole-3-carboxamide can be synthesized. google.comnih.gov This could be achieved by coupling the corresponding carboxylic acid with an amine or through other synthetic routes. For example, a patent describes the synthesis of various 5-substituted indazole-3-carboxamides. google.com

Structure Activity Relationship Sar Studies of 3 Chloro 5 Fluoro 1h Indazole Derivatives

Impact of Halogen Substitutions on Biological Activity

Halogen atoms, particularly chlorine and fluorine, play a crucial role in modulating the biological activity of indazole-based compounds. Their effects are attributed to a combination of steric and electronic properties, which influence binding affinity, selectivity, and pharmacokinetic parameters.

Role of Chlorine at C-3 Position

The chlorine atom at the C-3 position of the indazole ring is a common feature in many biologically active derivatives. Its presence is often critical for potent inhibitory activity against various protein kinases. The C-3 position of the indazole ring is a key vector for substitution, and a halogen at this position can serve as a crucial attachment point for other molecular fragments or act as a significant interaction moiety within a protein's binding pocket.

While direct SAR studies on 3-chloro-5-fluoro-1H-indazole are limited, the broader class of 3-chloro-indazole derivatives has been explored. For instance, in a series of indazole-pyridine based inhibitors of the protein kinase B/Akt, the 2-chloro moiety was found not to be essential for activity, and its removal or replacement with other groups was explored to optimize potency. scite.ai However, in many other kinase inhibitor scaffolds, the C-3 chlorine is a key contributor to potency.

Role of Fluorine at C-5 Position

The fluorine atom at the C-5 position of the indazole ring significantly influences the compound's physicochemical properties and biological activity. Fluorine's high electronegativity and small size allow it to modulate the electronic environment of the indazole ring and participate in favorable interactions with biological targets without introducing significant steric hindrance.

The introduction of a fluorine atom can enhance a molecule's metabolic stability by blocking potential sites of metabolism. This can lead to improved pharmacokinetic properties, such as increased half-life and oral bioavailability. In terms of binding interactions, the C-F bond can act as a weak hydrogen bond acceptor and can also participate in favorable orthogonal multipolar interactions with electron-rich groups in the protein binding site.

Studies on various indazole-based inhibitors have highlighted the positive impact of fluorine substitution. For example, in a series of fibroblast growth factor receptor 1 (FGFR1) inhibitors, the introduction of a fluorine atom on the phenyl ring of an indazole derivative led to a remarkable improvement in activity. nih.gov

The following table summarizes the impact of fluorine substitution on the inhibitory activity of a series of indazole derivatives against FGFR1.

| Compound | R | IC50 (nM) |

| 14a | 3-methoxyphenyl | 15 |

| 14d | 3-methoxy-4-fluorophenyl | 5.5 |

Data sourced from a study on indazole derivatives as FGFR1 inhibitors. nih.gov

Influence of Halogen Position (C4, C5, C6, C7) on Efficacy

Modifications at Nitrogen Positions (N1 and N2)

The two nitrogen atoms of the indazole ring, N1 and N2, are key sites for substitution and interaction. Modifications at these positions can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties.

N1-Substitutions and their Effects on Potency and Pharmacokinetics

Alkylation or arylation at the N1 position of the indazole ring is a common strategy to modulate the properties of indazole-based inhibitors. N1-substituents can occupy additional space within the binding pocket, leading to enhanced potency and selectivity. These substituents can also be tailored to improve physicochemical properties such as solubility and membrane permeability, thereby enhancing oral bioavailability.

The regioselectivity of N-alkylation (N1 vs. N2) is a critical aspect of the synthesis of indazole derivatives and can be influenced by the substituents on the indazole ring and the reaction conditions. nih.gov Generally, direct alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products. nih.gov However, specific conditions can favor the formation of the desired N1-isomer. nih.gov

The nature of the N1-substituent can have a significant impact on pharmacokinetics. For example, in the development of drug candidates, N1-substituents are often chosen to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

N2-Interactions in Binding Pockets

The N2 atom of the indazole ring, with its lone pair of electrons, can act as a hydrogen bond acceptor. This interaction is frequently observed in the binding of indazole-based inhibitors to the hinge region of protein kinases. The ability of the N2 atom to form a hydrogen bond with a backbone NH group of a hinge residue is a key feature that anchors the inhibitor in the ATP-binding site.

The importance of the indazole nitrogen at the 2-position was highlighted in a study of FGFR1 kinase inhibitors, where compounds with nitrogen at this position were necessary for the desired inhibition. nih.gov This interaction is a common binding motif for many indazole-based kinase inhibitors.

Quantum mechanical analyses have been used to understand the high selectivity for N2 alkylation in certain reactions, suggesting that the N2-indazole nitrogen can act as a potent nucleophile. wuxibiology.com This inherent reactivity underscores the importance of the N2 position in molecular interactions.

Substitutions at Carbon Positions (C3, C4, C5, C6, C7)

The chlorine atom at the C3 position of this compound is an excellent leaving group, making this position a prime site for introducing new functional groups through various chemical reactions. These modifications are fundamental in SAR studies, as substituents at C3 often orient towards key binding pockets in target proteins.

The introduction of carboxamide and carboxylic acid groups at the C3 position is a widely employed strategy in the design of kinase inhibitors and other therapeutic agents. The 5-fluoro-1H-indazole-3-carboxylic acid intermediate is a key precursor in this process. nih.govchemimpex.com

The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in an enzyme's active site. Conversion of the carboxylic acid to a carboxamide provides a scaffold for introducing a vast array of substituents (R groups), allowing for fine-tuning of steric, electronic, and hydrophobic properties. SAR studies on general 1H-indazole-3-carboxamide derivatives have shown that the nature of the substituent on the amide nitrogen is critical for activity. derpharmachemica.com For instance, in the development of p21-activated kinase 1 (PAK1) inhibitors, substituting the amide with appropriate hydrophobic rings that can access deep pockets in the kinase, along with the introduction of hydrophilic groups to interact with the solvent-exposed region, were both found to be critical for high potency and selectivity.

| Position | Modification | Significance for Inhibitory Activity |

| C3 | Carboxylic Acid (-COOH) | Can form key hydrogen bond interactions with target proteins. |

| C3 | Primary Amide (-CONH2) | Serves as a hydrogen bond donor/acceptor. |

| C3 | Substituted Amide (-CONHR) | Allows for the introduction of diverse chemical groups (R) to probe interactions with hydrophobic pockets and solvent-exposed regions, significantly impacting potency and selectivity. |

The 1H-indazole-3-amine scaffold is recognized as an effective "hinge-binding" fragment in many kinase inhibitors. nih.gov The amino group at the C3 position can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for inhibitors. Starting from a 3-amino-5-substituted indazole, further modifications can lead to potent inhibitors. For example, the drug Entrectinib, a powerful inhibitor of anaplastic lymphoma kinase (ALK), was developed from a 3-aminoindazole core. nih.govmdpi.com This highlights the strategic importance of the C3-amino group for achieving high-affinity binding. In other studies, 1H-indazol-3-amine derivatives have shown potent activity against Bcr-Abl kinase, including mutant forms. mdpi.com

| Position | Modification | Significance for Inhibitory Activity |

| C3 | Amino Group (-NH2) | Acts as a key hydrogen bond donor, often interacting with the hinge region of kinases, serving as a critical anchor for the molecule. |

The attachment of aromatic and heterocyclic rings to the this compound core is a cornerstone of modern drug design. These groups can be introduced at several positions, most commonly via the C3 position (replacing the chloro group) or through linkage to the N1 position of the indazole ring.

These appended rings serve multiple purposes:

Exploring Binding Pockets: They can extend into hydrophobic or polar sub-pockets of the target protein, forming additional van der Waals, pi-stacking, or hydrogen bonding interactions.

Modulating Physicochemical Properties: They can alter the solubility, lipophilicity, and metabolic stability of the compound.

Improving Selectivity: By targeting unique features of a specific protein's active site, carefully chosen aromatic or heterocyclic groups can impart selectivity over related proteins.

For example, studies on 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides revealed potent and selective inhibitors of tyrosine threonine kinase (TTK). nih.gov Similarly, the introduction of a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group in other indazole series led to potent fibroblast growth factor receptor (FGFR) inhibitors. nih.gov These examples underscore the power of using aromatic and heterocyclic moieties to achieve high potency and a desired selectivity profile.

C3-Modifications and their Significance for Inhibitory Activities

Regiochemistry and Stereochemistry in SAR

The regiochemistry of substitution on the indazole ring is a critical determinant of biological activity. For N-substituted indazoles, alkylation or arylation can occur at either the N1 or N2 position. These regioisomers often exhibit vastly different biological activities and physicochemical properties because the position of the substituent alters the geometry of the molecule and the hydrogen-bonding pattern of the indazole core. The 1H-indazole tautomer is generally more thermodynamically stable. nih.gov Synthetic strategies must therefore be carefully controlled to produce the desired regioisomer.

Stereochemistry becomes a crucial factor when chiral centers are introduced into the substituents attached to the this compound core. A substituent containing a stereocenter can lead to enantiomers or diastereomers that may interact differently with a chiral biological target, such as an enzyme or receptor. It is common for one enantiomer to be significantly more active than the other (eutomer vs. distomer), as it can achieve a more optimal three-dimensional fit within the binding site. Therefore, the synthesis of enantiomerically pure compounds is often essential for maximizing potency and minimizing potential off-target effects.

Importance of Amide Linker Regiochemistry

The precise placement and orientation of functional groups are paramount in determining the biological efficacy of a compound. In the case of indazole derivatives, the regiochemistry of the amide linker has been identified as a critical factor for activity. Studies on indazole-3-carboxamides, for instance, have demonstrated that the specific attachment of the carboxamide at the 3-position of the indazole ring is essential for their function as potent calcium-release activated calcium (CRAC) channel blockers.

This requirement for specific regiochemistry is highlighted by the dramatic loss of activity when the amide linker is reversed. For example, an indazole-3-carboxamide derivative that actively inhibits calcium influx and stabilizes mast cells with a sub-micromolar IC50 value can be rendered completely inactive (no activity even at 100μM concentration) simply by isomerizing the amide to a "reverse amide" conformation. This stark difference in activity underscores that the spatial arrangement dictated by the 3-carboxamide linkage is a unique and indispensable feature for potent biological interaction in this class of compounds.

Stereoisomeric Considerations

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its biological activity. nih.govijpsjournal.com Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often interact differently with chiral biological targets like enzymes and receptors. nih.gov Consequently, the individual stereoisomers of a drug candidate can exhibit significant differences in potency, efficacy, metabolism, and toxicity. nih.gov

In the context of indazole derivatives, particularly those developed as kinase inhibitors, the introduction of a chiral center is a common strategy to achieve potent and selective interactions with the target protein. For example, in the development of indazole-based β-alanine derivatives as glucagon (B607659) receptor antagonists, an enantioselective synthesis was crucial for obtaining the desired potent compounds. This highlights that one enantiomer often possesses the majority of the desired biological activity, while the other may be less active, inactive, or even contribute to off-target effects.

Therefore, a critical aspect of the SAR for this compound derivatives involves:

Synthesis of Enantiomerically Pure Compounds: Developing synthetic routes that produce single enantiomers rather than a racemic mixture (a 1:1 mixture of both enantiomers).

Biological Evaluation of Individual Enantiomers: Testing each enantiomer separately to determine their individual pharmacological profiles.

Determination of Absolute Stereochemistry: Identifying the exact three-dimensional configuration of the more active enantiomer (the eutomer).

This rigorous approach ensures that the optimal stereoisomer is advanced in the drug development process, leading to a therapeutic agent with improved selectivity and a better safety profile.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. wipo.int By developing mathematical models, QSAR can predict the activity of novel molecules, guide the design of more potent derivatives, and provide insights into the molecular features that are crucial for a specific biological effect. nih.gov For derivatives of this compound, both 2D and 3D-QSAR models have been instrumental in understanding their therapeutic potential, particularly as kinase inhibitors. longdom.org

2D-QSAR Model Development

Two-dimensional QSAR (2D-QSAR) models utilize descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors, and physicochemical properties (e.g., LogP). These models are often developed using statistical methods like Multiple Linear Regression (MLR).

In a study on indazole derivatives as Threonine Tyrosine Kinase (TTK) inhibitors, a robust 2D-QSAR model was developed. longdom.org The model demonstrated strong predictive power, as indicated by its statistical parameters. The development process typically involves:

Dataset Compilation: Assembling a series of indazole derivatives with their experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of 2D descriptors for each molecule in the dataset.

Model Building: Using statistical techniques to build a regression model that links the descriptors to the biological activity.

Validation: Rigorously validating the model's predictive ability using internal (cross-validation) and external (test set) validation methods.

A successful 2D-QSAR model can effectively highlight the influence of various physicochemical and alignment-independent descriptors on the biological activity of the compounds.

3D-QSAR Model Development

Three-dimensional QSAR (3D-QSAR) models take into account the 3D structure of the molecules and how they align in space. nih.gov These models provide a more detailed and intuitive understanding of the SAR by mapping the influence of steric and electrostatic fields around the molecules. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

The development of a 3D-QSAR model involves:

Molecular Alignment: Superimposing all molecules in the dataset based on a common scaffold or a pharmacophore hypothesis.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic (and sometimes hydrophobic, hydrogen bond donor/acceptor) field values at each grid point.

PLS Analysis: Using Partial Least Squares (PLS) regression to correlate the variations in field values with the variations in biological activity. jocpr.com

Model Visualization: Generating 3D contour maps that visualize the regions where specific properties are favorable or unfavorable for activity. jocpr.com

For various indazole derivatives, 3D-QSAR models have been successfully developed to understand their activity as inhibitors of targets like HIF-1α and TTK. longdom.orgjocpr.com These models are validated through statistical measures such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

| Model Type | Target | q² | r² | pred_r² | Reference |

| 2D-QSAR | TTK | 0.8998 | 0.9512 | 0.8661 | longdom.org |

| 3D-QSAR | TTK | 0.9132 | - | - | longdom.org |

Table 1: Example statistical validation parameters for QSAR models developed for indazole derivatives as TTK inhibitors. q² (cross-validated r²), r² (non-cross-validated r²), and pred_r² (r² for the external test set) are key indicators of a model's robustness and predictive power.

Prediction of Biological Activity based on Structural Attributes

Once a reliable and predictive QSAR model is developed and validated, its primary application is to predict the biological activity of newly designed, untested compounds. nih.gov This predictive capability is crucial for prioritizing synthetic efforts and focusing resources on the most promising candidates.

The insights gained from QSAR models, particularly the 3D contour maps, provide a structural framework for designing new and more potent inhibitors. jocpr.com

Steric Contour Maps: These maps indicate regions where bulky substituents are favored (e.g., green contours) or disfavored (e.g., yellow contours) for enhancing activity. For instance, a 3D-QSAR study on indazole derivatives might reveal that a larger, sterically bulky group at a specific position on the indazole ring would lead to a better fit in the target's binding pocket, thus increasing inhibitory potency. longdom.org

Electrostatic Contour Maps: These maps highlight areas where positive charge (blue contours) or negative charge (red contours) is beneficial for activity. This information guides the introduction of electron-donating or electron-withdrawing groups to optimize electrostatic interactions with key residues in the active site of the biological target. jocpr.com

By interpreting these structural attributes, medicinal chemists can rationally design the next generation of this compound derivatives with a higher probability of possessing the desired biological activity, thereby accelerating the drug discovery process.

Computational Studies and Molecular Modeling

Molecular Docking Simulations

No molecular docking studies specifically investigating 3-Chloro-5-fluoro-1H-indazole were identified. While research exists for other indazole compounds, applying those findings here would be scientifically inaccurate.

Ligand-Target Interactions and Binding Affinity

Information regarding the ligand-target interactions and binding affinity of this compound is not available in published literature.

Prediction of Binding Poses and Orientations

There are no published predictions of the binding poses and orientations of this compound within any specific protein targets.

Molecular Dynamics Simulations

No molecular dynamics simulation studies for this compound have been reported.

Ligand Stability within Target Sites

The stability of this compound within any target sites has not been assessed through molecular dynamics simulations in available research.

Conformational Analysis of Ligand-Receptor Complexes

A conformational analysis of ligand-receptor complexes involving this compound is not available.

Density Functional Theory (DFT) Calculations

No studies utilizing Density Functional Theory (DFT) to calculate the properties of this compound were found.

Explanation of Reactivity Differences

Computational analyses, often employing Density Functional Theory (DFT), can elucidate the reactivity of this compound. The electron-withdrawing nature of the chlorine atom at the 3-position and the fluorine atom at the 5-position significantly influences the electron density distribution across the indazole ring. This, in turn, affects the molecule's susceptibility to electrophilic and nucleophilic attack.

The reactivity of halogenated indazoles can be compared to understand the specific influence of the chloro and fluoro substituents. For instance, studies on related molecules like 3-chloro-1-methyl-5-nitro-1H-indazole have shown that the indazole system is essentially planar nih.govresearchgate.net. This planarity is a key factor in its interaction with biological macromolecules. While direct comparative studies on the reactivity of this compound are not extensively documented, the known principles of organic chemistry suggest that the positions of the halogen atoms are critical in directing chemical reactions. For example, the chlorine at the C3 position is generally more susceptible to nucleophilic substitution compared to the fluorine at the C5 position on the benzene (B151609) ring.

Electronic Structure and Properties

The electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment, are key determinants of its behavior. Quantum chemical calculations are used to model these properties. The presence of the electronegative fluorine and chlorine atoms is expected to lower the energy of the molecular orbitals.

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule acs.org. A larger gap implies higher stability and lower reactivity. The electrostatic potential map would indicate the electron-rich and electron-poor regions of the molecule, highlighting the nitrogen atoms of the pyrazole (B372694) ring as potential hydrogen bond acceptors and the N-H group as a hydrogen bond donor. These features are fundamental for the molecule's potential interactions with biological targets.

Virtual Screening Strategies for Drug Discovery

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Identification of Structurally Relevant Derivatives

For a scaffold like this compound, virtual screening can be employed to identify derivatives with potentially enhanced biological activity. By using the core structure as a query, large chemical databases can be searched for molecules with similar structural features but varied substituents. This approach allows for the rapid exploration of the chemical space around the parent molecule. Docking studies, which predict the binding orientation of a small molecule to its target, are a central part of this process. For instance, molecular docking studies on other indazole derivatives have successfully predicted their binding affinity to targets like the MAPK1 enzyme mdpi.com.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a powerful strategy for developing new drug candidates. It involves screening small chemical fragments, which typically have weak binding affinities, and then growing or linking them to create more potent leads frontiersin.org. The this compound structure itself can be considered a valuable fragment.

In FBDD, the "Rule of Three" is often used as a guideline for selecting fragments (MW < 300, number of hydrogen bond donors ≤ 3, number of hydrogen bond acceptors ≤ 3, cLogP ≤ 3). The properties of this compound align well with these criteria, making it a suitable starting point. The process would involve identifying its binding mode to a target protein, often through techniques like X-ray crystallography, and then computationally designing modifications to improve its binding affinity and selectivity acs.org. This "fragment evolution" is a proven method for optimizing lead compounds acs.org.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

ADMET properties are critical for the success of a drug candidate. In silico models provide a means to predict these properties early in the drug discovery process, helping to reduce the likelihood of late-stage failures nih.gov.

Prediction of Pharmacokinetic Attributes

Various computational tools and web servers are available to predict the pharmacokinetic profile of molecules like this compound. These predictions are based on the molecule's structure and physicochemical properties.

Predicted Pharmacokinetic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| Molecular Weight | 170.56 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | ~2.5-3.0 (Estimated) | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 1 (N-H group) | Compliant with Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | 2 (N atoms in the pyrazole ring) | Compliant with Lipinski's Rule of Five. |

| Aqueous Solubility | Low to Moderate (Predicted) | The hydrophobic nature of the halogenated aromatic rings may limit solubility. |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Small, lipophilic molecules often exhibit BBB permeability. |

| CYP450 Inhibition | Potential for inhibition | Many heterocyclic compounds interact with cytochrome P450 enzymes, which could lead to drug-drug interactions. |

| Hepatotoxicity | To be determined | A crucial parameter to assess for potential liver toxicity. |

| hERG Inhibition | To be determined | Important for assessing the risk of cardiac toxicity. |

This table is generated based on general principles of medicinal chemistry and predictions for similar structures. Specific experimental data for this compound is required for confirmation.

These in silico predictions provide a valuable preliminary assessment. For example, good gastrointestinal absorption and bioavailability are often predicted for compounds that adhere to Lipinski's Rule of Five. However, potential liabilities such as inhibition of cytochrome P450 enzymes must be experimentally verified.

Assessment of Drug-Likeness and Oral Bioavailability

In the contemporary drug discovery and development landscape, the early assessment of a compound's potential to be successfully formulated into an orally administered drug is paramount. Computational, or in silico, methods are invaluable tools in this preliminary evaluation, providing key insights into a molecule's pharmacokinetic profile long before it reaches clinical trials. For this compound, computational studies focusing on its drug-likeness and oral bioavailability are critical in gauging its therapeutic potential. These assessments are largely guided by established principles such as Lipinski's Rule of Five, which predicts the likelihood of a compound's oral absorption and permeation.

The drug-likeness of a molecule is an assessment of its structural and physicochemical properties to determine its similarity to existing drugs. This evaluation helps to filter out compounds that are less likely to be successfully developed. Key parameters that are computationally analyzed include molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors.

Oral bioavailability, a related but distinct concept, refers to the fraction of an administered drug that reaches the systemic circulation unchanged. It is a more complex parameter influenced by absorption, distribution, metabolism, and excretion (ADME). Computational models can predict factors that influence oral bioavailability, such as a compound's solubility, permeability, and metabolic stability.

Detailed research findings from computational analyses provide a quantitative basis for the assessment of this compound. While specific experimental data for this exact molecule is not publicly available, we can infer its properties from closely related analogs. For the purpose of this analysis, data for the structurally similar compound, 3-Chloro-7-fluoro-1H-indazole, will be utilized as a proxy.

The evaluation of 3-Chloro-7-fluoro-1H-indazole against Lipinski's Rule of Five provides a foundational assessment of its drug-like characteristics. The rule stipulates that for a compound to have good oral bioavailability, it should generally not violate more than one of the following criteria: a molecular weight of less than 500 Daltons, a log P value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Based on the computed properties for 3-Chloro-7-fluoro-1H-indazole, the compound adheres to all of Lipinski's rules. Its molecular weight is well under the 500 Dalton threshold, indicating that it is small enough to be readily absorbed. The calculated log P value suggests an optimal balance between hydrophilicity and lipophilicity, which is crucial for both dissolution in the gastrointestinal tract and permeation across cell membranes. Furthermore, the low number of hydrogen bond donors and acceptors suggests that the molecule will not form an excessive number of hydrogen bonds with water, which could impede its ability to cross the lipid bilayers of cell membranes.

Beyond Lipinski's rule, other computational parameters also point towards favorable oral bioavailability. The topological polar surface area (TPSA) is a descriptor that has been shown to correlate well with passive molecular transport through membranes. A lower TPSA is generally associated with better cell permeability. The predicted TPSA for the analog of this compound is within a range that suggests good oral absorption.

The following interactive data table summarizes the key computed physicochemical properties of 3-Chloro-7-fluoro-1H-indazole, which are used to assess the drug-likeness and oral bioavailability of the target compound, this compound.

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 170.57 g/mol | < 500 | Yes |

| XLogP3 | 2.6 | ≤ 5 | Yes |

| Hydrogen Bond Donor Count | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptor Count | 2 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | N/A | Favorable |

These computational findings collectively suggest that this compound possesses a promising profile for oral administration. Its adherence to Lipinski's Rule of Five and favorable TPSA value indicate a high likelihood of good absorption and permeability, which are critical determinants of oral bioavailability. This positions the compound as a viable candidate for further preclinical development.

Biological and Pharmacological Research Applications of Indazole Derivatives

Anticancer Activity

The primary application of indazole derivatives in oncology is the targeted inhibition of protein kinases that are critical drivers of tumor growth and angiogenesis.

Inhibition of Specific Kinases

Research has focused on modifying the indazole core to create potent and selective inhibitors for various kinase families implicated in cancer. While the broader indazole scaffold is a common feature in many kinase inhibitors, the specific utility of 3-Chloro-5-fluoro-1H-indazole as a precursor is documented in the development of certain targeted therapies.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently altered in various cancers, making it a key therapeutic target. The indazole nucleus is a core component of several FGFR inhibitors. nih.gov For instance, a series of 1H-indazole-based derivatives were discovered to inhibit FGFR1-3 through fragment-led de novo design. nih.gov Other research has focused on designing novel FGFR1 inhibitors bearing an indazole scaffold, leading to the identification of potent compounds with low nanomolar inhibitory concentrations. google.com While many indazole derivatives have been synthesized and tested, specific examples detailing the synthetic route from this compound are not prominently featured in publicly available literature.

Tyrosine Threonine Kinase (TTK) Inhibitors

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint during mitosis. Its inhibition represents a promising strategy for cancer therapy. Research has led to the development of potent TTK inhibitors built upon an indazole core, with key moieties at specific positions establishing a novel chemical class of antimitotic agents. dntb.gov.ua One such inhibitor, CFI-401870, is based on a 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide scaffold and has demonstrated potent, single-digit nanomolar TTK inhibition. nih.gov However, the synthesis of these specific compounds does not originate from this compound.

Mechanisms of Action (e.g., Microtubule Targeting Agents)

A key mechanism through which certain indazole derivatives exert their anticancer effects is by functioning as microtubule targeting agents. Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including cell division. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making them a prime target for cancer chemotherapy.

Indazole derivatives have been developed to target the colchicine (B1669291) binding site on β-tubulin, a protein subunit of microtubules. By binding to this site, these compounds inhibit the polymerization of tubulin into microtubules. This disruption of microtubule formation leads to the arrest of the cell cycle, primarily in the G2/M phase, and subsequently induces programmed cell death (apoptosis) in cancer cells. The 3,4,5-trimethoxyphenyl substituent on the indazole scaffold has been identified as a crucial feature for effective targeting of the colchicine binding site.

Synergistic Effects with Chemotherapeutics

The potential for indazole derivatives to work in combination with other chemotherapeutic agents to achieve synergistic effects is an area of active research. One notable example is the indazole derivative lonidamine (B1675067), which has been shown to enhance the efficacy of combined antitumor chemotherapy. researchgate.net The mechanism behind this synergy is believed to involve the inhibition of glycolysis, a metabolic pathway that is often upregulated in cancer cells. researchgate.net By inhibiting mitochondrial-associated hexokinase II, lonidamine disrupts cellular energy production, potentially making cancer cells more susceptible to the cytotoxic effects of other chemotherapeutic drugs. researchgate.net

Furthermore, clinical trials are underway to investigate the efficacy of indazole derivatives in combination therapies. For instance, the fibroblast growth factor receptor inhibitor LY2874455, an indazole derivative, has been studied in combination with merestinib (B612287) for the treatment of acute myeloid leukemia. rsc.org

Anti-inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties. nih.govmdpi.com In fact, commercially available non-steroidal anti-inflammatory drugs (NSAIDs) such as benzydamine (B159093) feature an indazole core structure. nih.gov The anti-inflammatory effects of these compounds are attributed to their ability to modulate key components of the inflammatory response.

A primary mechanism underlying the anti-inflammatory activity of indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, indazole derivatives can reduce the synthesis of these pro-inflammatory molecules.

In addition to their effects on the COX pathway, indazole derivatives have been shown to modulate the levels of pro-inflammatory cytokines. Research has indicated that these compounds can inhibit the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins, which play a central role in orchestrating the inflammatory cascade.

A specific class of indazole derivatives, the indazole-3-carboxamides, have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels. CRAC channels are crucial for calcium signaling in various cell types, including immune cells like mast cells. The influx of calcium through these channels is a critical step in the activation of mast cells, leading to the release of inflammatory mediators.

By blocking CRAC channels, indazole-3-carboxamides inhibit the influx of extracellular calcium. This, in turn, prevents the degranulation of mast cells and the subsequent release of pro-inflammatory mediators such as β-hexosaminidase and TNF-α. This mechanism provides a targeted approach to mitigating inflammatory responses, particularly in allergic and inflammatory conditions where mast cell activation is a key pathological feature.

Antimicrobial Activity

The indazole scaffold has been recognized as a valuable framework for the development of novel antimicrobial agents. nih.govmdpi.com Derivatives of indazole have been shown to possess a spectrum of activity against various microbial pathogens.

Indazole derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov Research has identified certain substituted indazoles that exhibit significant inhibition of bacterial growth. For example, some N-methyl-3-aryl indazole derivatives have shown excellent inhibitory activity against bacterial strains such as Xanthomonas campestris and Bacillus megaterium.

The following table summarizes the antibacterial activity of selected indazole derivatives against various bacterial strains, as indicated by the zone of inhibition.

| Compound | Xanthomonas campestris | Bacillus megaterium |

| 5a | 2.1 cm | 1.5 cm |

| 5f | 2.2 cm | - |

| 5h | - | 1.2 cm |

| 5i | 2.3 cm | - |

| 5j | - | 1.6 cm |

| Streptomycin (Standard) | 2.8 cm | 3.7 cm |

Data sourced from scientific literature. The values represent the diameter of the zone of inhibition.

Furthermore, studies have explored the antibacterial potential of indazoles against clinically relevant pathogens, including multidrug-resistant strains. Certain 2H-indazoles have shown modest activity against Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, including methicillin-resistant S. aureus (MRSA) strains. The minimum inhibitory concentration (MIC) values for some of these compounds have been determined, with some derivatives showing activity in the range of 64 to 128 µg/mL.

Based on a comprehensive review of available scientific literature, there is no specific research data detailing the biological and pharmacological applications of the compound This compound within the scope of the requested topics.

While the broader class of indazole derivatives has been the subject of extensive research for various therapeutic applications, including antifungal, anti-HIV, antiparasitic, and cardiovascular activities, these findings cannot be attributed to the specific molecule this compound without direct scientific evidence.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on this compound that adheres to the provided outline. Information is unavailable for the following sections and subsections for this specific compound:

Cardiovascular Applications

Cardioprotective Effects (e.g., Ischemic/Reperfusion Injury)

To maintain scientific accuracy, no data will be presented.

Modulation of Platelet Aggregation and Vascular Contraction

Certain indazole derivatives have been investigated for their effects on the cardiovascular system, specifically in the modulation of platelet aggregation and vascular contraction. One notable example is the compound YC-1, which has been studied for its therapeutic potential in circulatory disorders. nih.gov YC-1 is recognized as an inhibitor of platelet aggregation and vascular contraction. nih.gov Its mechanism of action involves the activation of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide signaling pathway that plays a crucial role in regulating blood pressure and platelet function. nih.gov By activating sGC, YC-1 can lead to vasodilation and inhibit platelet aggregation, highlighting the potential of the indazole scaffold in the development of treatments for cardiovascular diseases such as thrombosis and hypertension. nih.gov Another indazole derivative, YD-3, has been shown to inhibit thrombin-induced proliferation of vascular smooth muscle cells, a key event in the development of atherosclerosis and restenosis following angioplasty. tmu.edu.tw YD-3 was found to suppress the expression of the PAR-1 receptor and inhibit the Ras- and ERK1/2-mediated signaling pathway. tmu.edu.tw

Rho Kinase Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that play a significant role in regulating cellular processes such as smooth muscle contraction, cell adhesion, and migration. nih.govacs.org Dysregulation of the Rho/ROCK signaling pathway is implicated in various cardiovascular diseases, including hypertension. Consequently, ROCK inhibitors have emerged as a promising therapeutic strategy. acs.org

Several indazole derivatives have been identified as potent inhibitors of Rho kinase. nih.govacs.orgmdpi.comresearchgate.netresearchgate.net For instance, N-substituted prolinamido indazoles have been developed and shown to possess significant ROCK inhibitory activity, with some analogues exhibiting vasorelaxant properties comparable to the approved drug fasudil. mdpi.com Structure-activity relationship (SAR) studies have indicated that specific substitutions on the indazole ring and the nature of the amide substituent are crucial for potent ROCK inhibition. mdpi.com The indazole nucleus in these inhibitors typically interacts with the hinge region of the kinase's active site, forming key hydrogen bonds. acs.org The development of selective indazole-based ROCK inhibitors, such as GSK429286, demonstrates the potential of this chemical class in treating cardiovascular and inflammatory disorders. researchgate.net

Central Nervous System (CNS) Activity

The indazole scaffold is a prominent feature in many compounds designed to target the central nervous system. acs.org These derivatives have been explored for their potential in treating a range of neurological and psychiatric disorders due to their ability to interact with various CNS targets.

Neuroinflammatory Process Targeting

Neuroinflammation is a key component in the pathophysiology of many neurodegenerative diseases. Indazole derivatives have demonstrated anti-inflammatory properties that may be beneficial in this context. nih.govnih.govresearchgate.netresearchgate.netcncb.ac.cn Studies have shown that some indazoles can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as the activity of cyclooxygenase-2 (COX-2). nih.govresearchgate.net Additionally, certain indazole derivatives exhibit free radical scavenging activity, which can help mitigate oxidative stress, another contributor to neurodegeneration. nih.govresearchgate.net

More specifically, some indazole-based compounds have been developed as potent inhibitors of the NLRP3 inflammasome, a key player in the inflammatory response that has been linked to a variety of chronic diseases, including those affecting the CNS. researchgate.net The ability of these compounds to penetrate the central nervous system makes them attractive candidates for targeting neuroinflammatory pathways in diseases like Alzheimer's and Parkinson's. researchgate.net Furthermore, the indazole derivative AMI has been shown to exert a neuroprotective effect by inhibiting tau hyperphosphorylation, a pathological hallmark of several neurodegenerative disorders. nih.gov

Dual AChE-MAO B Inhibition

In the context of Alzheimer's disease, a multi-target approach is often considered beneficial. Indazole derivatives have been investigated for their ability to dually inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). AChE inhibitors increase the levels of the neurotransmitter acetylcholine, while MAO-B inhibitors prevent the breakdown of dopamine (B1211576) and reduce oxidative stress. Thiazoloindazole-based compounds have emerged as selective acetylcholinesterase inhibitors, with some derivatives showing remarkable potency. nih.gov

MAO B-Amyloid Aggregation Inhibition

Monoamine oxidase B (MAO-B) is an enzyme that not only degrades neurotransmitters but is also implicated in the generation of reactive oxygen species, contributing to neuronal damage in neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govresearchgate.netbiomedfrontiers.orgacs.orgnih.gov A significant amount of research has focused on developing indazole derivatives as potent and selective MAO-B inhibitors. nih.govresearchgate.netbiomedfrontiers.orgacs.orgnih.gov

Indazole-5-carboxamides, in particular, have been identified as a class of highly potent, selective, reversible, and competitive inhibitors of human MAO-B, with some compounds exhibiting subnanomolar potency. nih.govbiomedfrontiers.orgacs.org These compounds have been optimized for their physicochemical properties to ensure good brain permeability. nih.gov The ability of these inhibitors to selectively target MAO-B over the MAO-A isoform is a critical feature, as it minimizes potential side effects associated with non-selective MAO inhibition. nih.govbiomedfrontiers.orgacs.org

Beyond MAO-B inhibition, the aggregation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease. While the direct inhibition of Aβ aggregation by this compound has not been reported, the broader class of heterocyclic compounds, including those with aromatic systems similar to indazole, has been explored for this purpose. nih.govresearchgate.netresearchgate.netmdpi.com The structural characteristics of indazoles could potentially allow them to interact with Aβ peptides and interfere with the aggregation process.

Other Biological Activities

The therapeutic potential of indazole derivatives extends beyond cardiovascular and CNS disorders. They have been investigated for a wide range of other biological activities, including:

Anticancer Activity: Numerous indazole derivatives have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. mdpi.comnih.gov

Antimicrobial Activity: The indazole scaffold has been used to develop compounds with antibacterial and antifungal properties.

Analgesic and Antipyretic Effects: Some indazole derivatives have shown promise as pain relievers and fever reducers. pnrjournal.com

The diverse biological activities of indazole derivatives underscore the importance of this heterocyclic system in medicinal chemistry and drug discovery.

Anti-diabetic Activity (Glucokinase Activators)

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. nih.govprobl-endojournals.ru The activation of glucokinase can lead to increased insulin (B600854) secretion and enhanced hepatic glucose uptake, making it an attractive target for the treatment of type 2 diabetes mellitus. nih.gov While direct studies on the anti-diabetic activity of this compound are not extensively documented in publicly available research, the broader class of indazole derivatives has shown promise as glucokinase activators (GKAs).